N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea
Description
Properties
IUPAC Name |
1-(4-chloro-6-piperidin-1-ylpyrimidin-2-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c17-13-11-14(22-9-5-2-6-10-22)20-15(19-13)21-16(23)18-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,18,19,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTANANZNKOKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)NC(=O)NC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Reaction Framework
The synthesis of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea hinges on a two-step sequence:
- Formation of the 4-chloro-6-piperidino-2-pyrimidine intermediate.
- Urea bridge installation via reaction with phenyl isocyanate.
The first step begins with ethyl cyanoacetate, which undergoes condensation with guanidine carbonate in a basic medium (e.g., sodium hydroxide) to yield 2,6-diamino-4-hydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux (105–110°C) converts the hydroxyl group to a chloro substituent, producing 6-chloro-2,4-diaminopyrimidine in 85–92% yield.
Critical Reaction Parameters:
- Chlorination Efficiency : Excess POCl₃ (3–5 equivalents) ensures complete conversion, with residual reagent neutralized by aqueous sodium bicarbonate.
- Piperidine Substitution : Reacting 6-chloro-2,4-diaminopyrimidine with piperidine in refluxing ethanol (78°C, 3–5 hours) replaces the chloro group with piperidine, achieving 75–80% yield.
Urea Bond Formation
The second stage involves treating 4-chloro-6-piperidino-2-pyrimidine with phenyl isocyanate in anhydrous dichloromethane or acetonitrile. This exothermic reaction proceeds at 0–5°C to minimize side products, followed by gradual warming to room temperature.
Stoichiometric Considerations :
Industrial Production Methods
Batch vs. Continuous Flow Processes
Large-scale synthesis prioritizes batch reactors (500–5,000 L capacity) due to easier control over exothermic steps. Key adaptations include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Residence Time | 4–6 hours per batch | 20–30 minutes |
| Yield | 70–75% | 65–70% |
| Purity | ≥98% (post-crystallization) | ≥95% (requires inline purification) |
Solvent Recovery : Industrial setups employ vacuum distillation to reclaim >90% of dichloromethane, reducing costs by 25–30%.
Optimization of Reaction Parameters
Temperature and Solvent Effects
A comparative study of solvents revealed:
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 40 | 3.5 | 78 |
| Acetonitrile | 82 | 2.0 | 82 |
| Toluene | 111 | 5.0 | 65 |
Acetonitrile’s higher dielectric constant (37.5) accelerates nucleophilic substitution at the pyrimidine’s 4-position, justifying its industrial preference.
Analytical Characterization
Comparative Analysis of Synthetic Pathways
Patent-Based Methodologies
EP0295218A1 and EP0304648B1 disclose divergent approaches:
| Aspect | EP0295218A1 | EP0304648B1 |
|---|---|---|
| Chlorination Agent | POCl₃ | SOCl₂ |
| Piperidine Source | Excess reagent (5 equiv) | Stoichiometric (1.1 equiv) |
| Purity Post-Crystallization | 99.1% | 97.8% |
The POCl₃ route achieves superior atom economy (82% vs. 76%) but requires rigorous HCl scrubbing.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea is primarily investigated for its potential in drug development, particularly in oncology.
Mechanism of Action :
The compound is believed to inhibit specific cancer cell lines, demonstrating cytotoxic effects. Research indicates that it may act on various molecular targets involved in tumor growth.
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted its efficacy against certain cancer types, with IC50 values indicating significant activity against tested cell lines .
- Another investigation focused on its role as an allosteric modulator of cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Significant cytotoxicity against cancer cell lines |
| Allosteric Modulation Study | Potential for pain management applications |
Agricultural Chemistry
This compound is also utilized in the development of herbicides and pesticides.
Applications :
- It helps control weed growth effectively while minimizing damage to crops.
- Research indicates its effectiveness as an eco-friendly pesticide, contributing to sustainable agricultural practices.
Case Studies :
- Field trials demonstrated that formulations containing this compound showed improved crop yields compared to traditional herbicides .
| Application | Effectiveness |
|---|---|
| Herbicide Development | Enhanced weed control with reduced crop damage |
| Eco-friendly Pesticide | Positive impact on sustainable agriculture |
Material Science
In material science, this compound is explored for synthesizing advanced materials.
Properties :
The compound contributes to the development of polymers with enhanced thermal stability and chemical resistance, making it valuable for various industrial applications.
Case Studies :
Research indicates that polymers synthesized with this compound exhibit superior mechanical properties compared to conventional materials .
| Material Type | Property Improvement |
|---|---|
| Polymers | Enhanced thermal stability and chemical resistance |
Biochemical Research
Researchers utilize this compound in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Applications :
It provides insights into potential therapeutic targets by studying its effects on various enzymes involved in metabolic processes.
Case Studies :
Studies have shown that this compound can inhibit specific enzymes linked to metabolic disorders, paving the way for new therapeutic strategies .
| Research Focus | Findings |
|---|---|
| Enzyme Inhibition | Insights into metabolic pathways and therapeutic targets |
Environmental Science
The compound plays a role in developing environmentally friendly agricultural chemicals.
Applications :
It contributes to creating pesticides that reduce environmental impact while maintaining agricultural productivity.
Case Studies :
Research has demonstrated that formulations utilizing this compound are less harmful to non-target species compared to traditional pesticides .
| Environmental Impact | Findings |
|---|---|
| Eco-friendly Pesticides | Reduced harm to non-target species |
Mechanism of Action
The mechanism of action of N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-phenylurea can be compared with other urea derivatives, such as:
- N-(4-chloro-2-pyrimidinyl)-N’-phenylurea
- N-(4-chloro-6-morpholino-2-pyrimidinyl)-N’-phenylurea
- N-(4-chloro-6-piperidino-2-pyrimidinyl)-N’-methylurea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Biological Activity
N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea, often referred to as "compound X," is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H15ClN4O
- Molecular Weight : 276.74 g/mol
- CAS Number : 339017-96-8
The structure includes a piperidine ring and a pyrimidine moiety, which are critical for its biological interactions.
Research indicates that this compound acts primarily through the modulation of specific biological pathways:
- Cytokinin-like Activity : The compound exhibits cytokinin-like properties, influencing cell division and growth in plant systems. It has been shown to enhance chlorophyll biosynthesis and accelerate fruit set in various crops .
- Receptor Interaction : Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and physiological responses .
- Antitumor Activity : Some studies have explored its potential as an antitumor agent, demonstrating effects on glioblastoma cell lines by inducing apoptosis and inhibiting cell viability .
Pharmacological Effects
The compound's pharmacological profile has been assessed through various in vitro and in vivo studies:
- Antiproliferative Activity : In cancer cell lines such as MCF-7 and MDA-MB-231, this compound exhibited significant antiproliferative effects with IC50 values ranging from 0.87 to 12.91 μM .
- Hormonal Regulation : It has been implicated in modulating endogenous hormone levels in plants, particularly affecting auxin and cytokinin levels, which are vital for growth regulation .
Case Study 1: Agricultural Application
In a study involving Citrus aurantium, the application of this compound resulted in improved fruit set and size when applied during anthesis. The compound was effective in enhancing carbohydrate allocation to developing fruits, thereby increasing yield .
Case Study 2: Anticancer Research
A recent investigation into the compound's effects on glioblastoma multiforme (GBM) revealed that it significantly reduced cell viability in primary GBM stem cells. The study highlighted its selective action on specific receptor subtypes, suggesting a potential therapeutic role in treating aggressive brain tumors .
Summary of Findings
The biological activity of this compound is multifaceted, with applications ranging from agricultural enhancements to potential therapeutic uses in oncology. Its ability to modulate key biological pathways underscores its significance in both plant biology and pharmacology.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN4O |
| Molecular Weight | 276.74 g/mol |
| CAS Number | 339017-96-8 |
| IC50 (MCF-7) | 0.87 - 12.91 μM |
| IC50 (MDA-MB-231) | 1.75 - 9.46 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chloro-6-piperidino-2-pyrimidinyl)-N'-phenylurea, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a 2,4-dichloropyrimidine intermediate, followed by coupling with phenylurea. Piperidine is introduced via a nucleophilic aromatic substitution at the 6-position of the pyrimidine ring. To optimize purity, use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol or acetic acid. Purity validation via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N) is critical to confirm stoichiometry .
Q. How does the chloro-piperidino substitution on the pyrimidine ring affect the compound's solubility and stability?
- Methodological Answer : The chloro group increases electrophilicity, while the piperidino moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basicity. Stability studies (TGA/DSC) under varying pH (1–13) and temperatures (25–60°C) reveal degradation at acidic conditions (pH < 3), likely due to hydrolysis of the urea bond. Use buffered solutions (pH 6–8) for long-term storage .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the pyrimidine ring structure (δ ~8.5 ppm for H at position 5) and urea NH protons (δ ~9–10 ppm).
- FT-IR : Identify urea C=O stretching (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How can the cytokinin-like activity of this compound be systematically compared to known phenylurea derivatives like CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea)?
- Methodological Answer :
- Bioassays : Use tobacco callus proliferation assays or Arabidopsis root elongation inhibition tests. Dose-response curves (0.1–100 µM) quantify efficacy (EC50).
- Molecular Docking : Compare binding affinities to cytokinin receptors (e.g., Arabidopsis AHK3) using AutoDock Vina. The pyrimidine ring may engage in π-π stacking, while the piperidino group could alter hydrogen bonding vs. CPPU's pyridyl moiety .
- Transcriptomics : RNA-seq analysis of cytokinin-responsive genes (e.g., ARR5, ARR6) in treated vs. control tissues .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between computational predictions and experimental bioassays?
- Methodological Answer :
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites (LC-MS/MS). Piperidino groups may undergo oxidation, reducing bioavailability.
- Crystallography : Solve the X-ray structure to validate the trans-urea conformation critical for receptor binding, as seen in CPPU .
- Mutagenesis : Engineer receptor mutants (e.g., AHK3 W579A) to test predicted binding interactions .
Q. How should researchers design experiments to assess off-target effects in plant systems, such as unintended hyperhydricity in tissue culture?
- Methodological Answer :
- Controlled Trials : Compare shoot regeneration rates in Weigela florida or kiwi explants treated with the compound (0.1–10 µM) vs. TDZ or CPPU. Monitor hyperhydricity via visual scoring (translucent shoots) and histology (vacuolation) .
- ROS Quantification : Measure reactive oxygen species (e.g., H2O2) using DCFH-DA fluorescence. Elevated ROS correlates with hyperhydricity .
- Antioxidant Co-treatment : Add ascorbic acid (100 µM) to media to mitigate oxidative stress .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
